Cas no 1337920-21-4 (Acetamide, N-[3-(dibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,2,2-trifluoro-)
![Acetamide, N-[3-(dibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,2,2-trifluoro- structure](https://ja.kuujia.com/scimg/cas/1337920-21-4x500.png)
Acetamide, N-[3-(dibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,2,2-trifluoro- 化学的及び物理的性質
名前と識別子
-
- Acetamide, N-[3-(dibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,2,2-trifluoro-
- EN300-37457610
- F95913
- (Z)-N-(3-(DIBENZO[B,F]AZOCIN-5(6H)-YL)-3-OXOPROPYL)-2,2,2-TRIFLUOROACETAMIDE
- 1337920-21-4
- N-(3-{2-azatricyclo[10.4.0.0,4,9]hexadeca-1(12),4(9),5,7,10,13,15-heptaen-2-yl}-3-oxopropyl)-2,2,2-trifluoroacetamide
-
- インチ: 1S/C20H17F3N2O2/c21-20(22,23)19(27)24-12-11-18(26)25-13-16-7-2-1-5-14(16)9-10-15-6-3-4-8-17(15)25/h1-10H,11-13H2,(H,24,27)
- InChIKey: OKQPPXOCJGTTNP-UHFFFAOYSA-N
- SMILES: C(NCCC(N1CC2=CC=CC=C2C=CC2=CC=CC=C12)=O)(=O)C(F)(F)F
計算された属性
- 精确分子量: 374.12421228g/mol
- 同位素质量: 374.12421228g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 27
- 回転可能化学結合数: 3
- 複雑さ: 576
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 3.6
- トポロジー分子極性表面積: 49.4Ų
じっけんとくせい
- 密度みつど: 1.295±0.06 g/cm3(Predicted)
- Boiling Point: 588.6±50.0 °C(Predicted)
- 酸度系数(pKa): 10.78±0.46(Predicted)
Acetamide, N-[3-(dibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,2,2-trifluoro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37457610-0.25g |
N-(3-{2-azatricyclo[10.4.0.0,4,9]hexadeca-1(16),4,6,8,10,12,14-heptaen-2-yl}-3-oxopropyl)-2,2,2-trifluoroacetamide |
1337920-21-4 | 95% | 0.25g |
$487.0 | 2023-05-30 | |
Enamine | EN300-37457610-0.5g |
N-(3-{2-azatricyclo[10.4.0.0,4,9]hexadeca-1(16),4,6,8,10,12,14-heptaen-2-yl}-3-oxopropyl)-2,2,2-trifluoroacetamide |
1337920-21-4 | 95% | 0.5g |
$768.0 | 2023-05-30 | |
1PlusChem | 1P028T5G-5g |
N-(3-{2-azatricyclo[10.4.0.0,4,9]hexadeca-1(16),4,6,8,10,12,14-heptaen-2-yl}-3-oxopropyl)-2,2,2-trifluoroacetamide |
1337920-21-4 | 95% | 5g |
$3595.00 | 2023-12-22 | |
1PlusChem | 1P028T5G-2.5g |
N-(3-{2-azatricyclo[10.4.0.0,4,9]hexadeca-1(16),4,6,8,10,12,14-heptaen-2-yl}-3-oxopropyl)-2,2,2-trifluoroacetamide |
1337920-21-4 | 95% | 2.5g |
$2449.00 | 2023-12-22 | |
1PlusChem | 1P028T5G-1g |
N-(3-{2-azatricyclo[10.4.0.0,4,9]hexadeca-1(16),4,6,8,10,12,14-heptaen-2-yl}-3-oxopropyl)-2,2,2-trifluoroacetamide |
1337920-21-4 | 95% | 1g |
$1281.00 | 2023-12-22 | |
Aaron | AR028TDS-2.5g |
N-(3-{2-azatricyclo[10.4.0.0,4,9]hexadeca-1(16),4,6,8,10,12,14-heptaen-2-yl}-3-oxopropyl)-2,2,2-trifluoroacetamide |
1337920-21-4 | 95% | 2.5g |
$2681.00 | 2023-12-16 | |
Enamine | EN300-37457610-10.0g |
N-(3-{2-azatricyclo[10.4.0.0,4,9]hexadeca-1(16),4,6,8,10,12,14-heptaen-2-yl}-3-oxopropyl)-2,2,2-trifluoroacetamide |
1337920-21-4 | 95% | 10g |
$4236.0 | 2023-05-30 | |
Enamine | EN300-37457610-0.1g |
N-(3-{2-azatricyclo[10.4.0.0,4,9]hexadeca-1(16),4,6,8,10,12,14-heptaen-2-yl}-3-oxopropyl)-2,2,2-trifluoroacetamide |
1337920-21-4 | 95% | 0.1g |
$342.0 | 2023-05-30 | |
1PlusChem | 1P028T5G-250mg |
N-(3-{2-azatricyclo[10.4.0.0,4,9]hexadeca-1(16),4,6,8,10,12,14-heptaen-2-yl}-3-oxopropyl)-2,2,2-trifluoroacetamide |
1337920-21-4 | 95% | 250mg |
$664.00 | 2023-12-22 | |
1PlusChem | 1P028T5G-100mg |
N-(3-{2-azatricyclo[10.4.0.0,4,9]hexadeca-1(16),4,6,8,10,12,14-heptaen-2-yl}-3-oxopropyl)-2,2,2-trifluoroacetamide |
1337920-21-4 | 95% | 100mg |
$485.00 | 2023-12-22 |
Acetamide, N-[3-(dibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,2,2-trifluoro- 関連文献
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
Acetamide, N-[3-(dibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,2,2-trifluoro-に関する追加情報
Acetamide, N-[3-(dibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,2,2-trifluoro- (CAS No. 1337920-21-4): A Comprehensive Overview
The compound Acetamide, N-[3-(dibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,2,2-trifluoro-, identified by its CAS number CAS No. 1337920-21-4, represents a significant advancement in the field of medicinal chemistry and pharmacology. This intricate molecular structure combines a trifluoromethyl group with a dibenz[b,f]azocin scaffold, making it a promising candidate for various therapeutic applications. The synthesis and characterization of this compound have garnered considerable attention due to its unique chemical properties and potential biological activities.
In recent years, the development of novel fluorinated compounds has seen remarkable progress, largely driven by their enhanced metabolic stability and improved pharmacokinetic profiles. The incorporation of a trifluoromethyl group into the molecular framework of Acetamide, N-[3-(dibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,2,2-trifluoro- not only enhances its lipophilicity but also modulates its interaction with biological targets. This modification has been widely explored in the design of drugs targeting neurological disorders, cancer, and inflammation.
The core structure of this compound, featuring a dibenz[b,f]azocin moiety, is known for its ability to interact with specific binding sites in enzymes and receptors. Dibenz[b,f]azocin derivatives have been extensively studied for their potential in treating conditions such as depression, anxiety, and pain management. The presence of a carbonyl group at the 3-position of the propyl chain further enhances the compound's reactivity and binding affinity.
Recent studies have highlighted the significance of fluorinated amides in medicinal chemistry. The amide linkage in Acetamide, N-[3-(dibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,2,2-trifluoro- contributes to its stability under physiological conditions while maintaining a high degree of flexibility. This balance is crucial for effective drug design, as it allows the molecule to adopt multiple conformations that can optimize interactions with biological targets.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the dibenz[b,f]azocin core. The introduction of the trifluoromethyl group is achieved through fluorination reactions using appropriate reagents like trifluoromethyl iodide or trifluoromethyl copper complexes.
In terms of biological activity, preliminary studies suggest that Acetamide, N-[3-(dibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,2,2-trifluoro- exhibits potent inhibitory effects on certain enzymes implicated in inflammation and pain pathways. The trifluoromethyl group plays a critical role in modulating these effects by influencing the electronic properties of the molecule. Further research is ongoing to elucidate its exact mechanism of action and potential therapeutic applications.
The compound's potential in drug development is further underscored by its favorable pharmacokinetic properties. Fluorinated compounds are known for their increased bioavailability and reduced susceptibility to metabolic degradation. These attributes make Acetamide, N-[3-(dibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,2,2-trifluoro- an attractive candidate for clinical trials targeting various diseases.
Efforts are currently underway to optimize synthetic routes for large-scale production while maintaining high purity standards. Collaborative research initiatives between academic institutions and pharmaceutical companies are focusing on developing efficient methodologies for the preparation of this compound. These efforts aim to facilitate further exploration of its biological activities and therapeutic potential.
The impact of this compound on future drug development cannot be overstated. Its unique structural features and promising biological activities position it as a valuable asset in the quest for novel therapeutics. As research progresses, we can expect to see more derivatives of this class being explored for their potential in treating complex diseases.
In conclusion, Acetamide, N-[3-(dibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,2,2-trifluoro-, with its CAS number CAS No. 1337920-21-4, represents a significant advancement in medicinal chemistry. Its intricate molecular structure and favorable pharmacokinetic properties make it a promising candidate for various therapeutic applications. Continued research efforts are expected to yield valuable insights into its biological activities and pave the way for new treatments targeting neurological disorders, cancer, and inflammation.
1337920-21-4 (Acetamide, N-[3-(dibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,2,2-trifluoro-) Related Products
- 362490-87-7(1-(benzenesulfonyl)-3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole)
- 338955-64-9(4-[(3,4-Dichlorophenyl)sulfanyl]-5-methoxy-2-(methylsulfanyl)pyrimidine)
- 17900-95-7(5,6-dibromo-1H-indole-3-carbaldehyde)
- 2034598-77-9(N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-2-(4-fluorophenoxy)acetamide)
- 301176-65-8(N-{5-(4-methylphenyl)methyl-1,3-thiazol-2-yl}-2-3-(trifluoromethyl)phenoxyacetamide)
- 2229295-60-5(tert-butyl N-2-(2-fluoro-6-methoxyphenyl)-1-oxopropan-2-ylcarbamate)
- 1425937-24-1(Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide)
- 1871639-46-1(Furan, 2-bromo-5-(3-chloro-2,2-dimethylpropyl)-)
- 1245532-35-7(2-Methoxy-3,4-dimethylbenzamide)
- 2171839-41-9(5-(1-methyl-1H-1,2,3-triazol-5-yl)-1,2,3,4-tetrahydroisoquinolin-8-amine)




